

# Application Notes and Protocols for Preclinical Dosing of AMG 133

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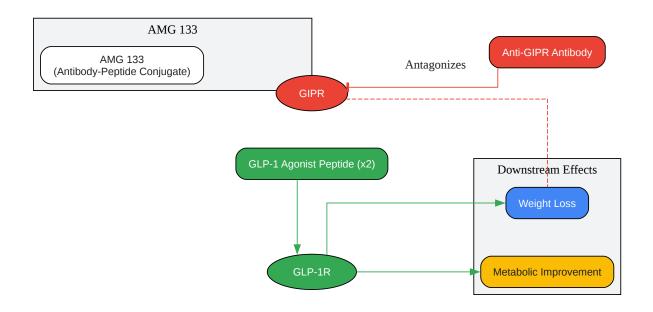
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing regimens for AMG 133 (maridebart cafraglutide) and its murine surrogate used in key preclinical studies. The accompanying protocols offer step-by-step guidance for replicating the experimental conditions described in these studies. AMG 133 is a bispecific molecule that functions as a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 (GLP-1) receptor agonist, demonstrating potential for significant weight loss and metabolic improvements.[1][2][3][4]

## Mechanism of Action: Dual GIPR Antagonism and GLP-1R Agonism

AMG 133 is an antibody-peptide conjugate.[2] It is engineered by linking a fully human monoclonal anti-human GIPR antagonist antibody to two GLP-1 analogue agonist peptides.[1] [3][4] This dual mechanism of action is designed to leverage the established weight-loss effects of GLP-1R agonism while simultaneously blocking the effects of GIP, a strategy suggested by preclinical and human genetic data to enhance weight reduction.[5][6] In cellular assays, AMG 133 has been shown to be a potent antagonist of the human GIPR and a potent agonist of the human GLP-1R.[7][8]





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**Diagram 1:** AMG 133 Mechanism of Action.

### **Preclinical Dosing Regimens**

Preclinical efficacy of AMG 133 has been evaluated in mouse and non-human primate models. Due to lower potency against the murine GIPR, a surrogate molecule was utilized in mouse studies.[9]

### **Murine Studies (AMG 133 Murine Surrogate)**



Animal Model	Dosing Regimen	Route of Administration	Study Duration	Key Findings
Male db/db mice	Single dose of 2 mg/kg	Intraperitoneal (i.p.)	216 hours	Significant body weight loss within 24 hours, lasting up to 216 hours. Glucose- lowering effect observed at 4 hours, lasting for 144 hours.[2][9]
Diet-Induced Obese (DIO) mice	Single dose of 0.5 mg/kg (low dose) and 2.5 mg/kg (high dose)	Not specified	18 days	Dose-dependent and significant body weight reduction from day 1 to day 18.
Obese mice	Single injection of a low or high dose	Not specified	18 days	Over 15% body weight loss by the end of the study.[6]

## **Non-Human Primate Studies (AMG 133)**

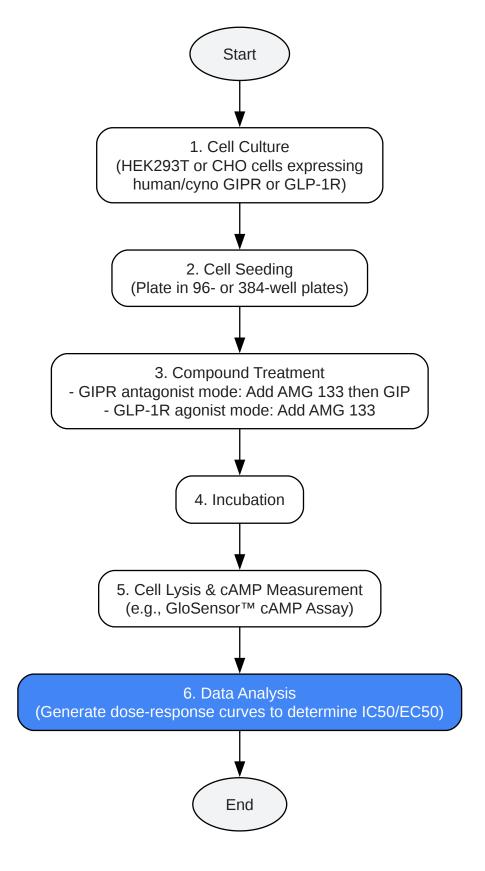


Animal Model	Dosing Regimen	Route of Administration	Study Duration	Key Findings
Obese male cynomolgus monkeys	Weekly doses of 0.25 mg/kg or 0.75 mg/kg	Subcutaneous (s.c.)	6 weeks	Body weight reduction of 11% and 13% from baseline, respectively. Dose-dependent reduction in energy intake and improvements in fasting triglycerides, insulin, total cholesterol, and LDL-C.[2]
Obese cynomolgus monkeys	Single injection (dose not specified)	Not specified	43 days	Weight loss of 11% to 15% of baseline weight by day 43.[6]

# **Experimental Protocols**In Vitro Characterization: cAMP Accumulation Assay

This protocol is foundational for assessing the GIPR antagonist and GLP-1R agonist activity of AMG 133.





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**Diagram 2:** Workflow for cAMP Accumulation Assay.



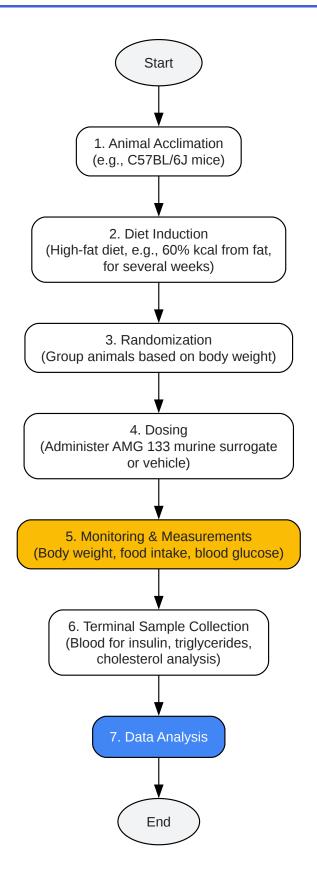
#### Protocol:

- Cell Culture: Culture human embryonic kidney (HEK) 293T cells recombinantly expressing human or cynomolgus monkey GIPR, or Chinese hamster ovary (CHO) cells expressing rat or mouse GIPR.[8] Maintain cells in appropriate media and conditions.
- Cell Seeding: Seed cells into 96-well or 384-well plates and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of AMG 133 and the respective native ligand (GIP or GLP-1).
- Treatment:
  - GIPR Antagonist Mode: Pretreat cells with varying concentrations of AMG 133 followed by stimulation with a fixed concentration of GIP (e.g., 50 pM or 90 pM).[10]
  - GLP-1R Agonist Mode: Treat cells with varying concentrations of AMG 133.
- Incubation: Incubate the plates at 37°C for a specified time to allow for receptor binding and signaling.
- cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., GloSensor™ cAMP Assay).
- Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for antagonism) or EC50 (for agonism).

## In Vivo Efficacy Study: Diet-Induced Obese (DIO) Mouse Model

This protocol outlines the steps for evaluating the in vivo efficacy of the AMG 133 murine surrogate in a DIO mouse model.





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Diagram 3: Workflow for DIO Mouse Efficacy Study.



#### Protocol:

- Animal Model: Use a susceptible mouse strain such as C57BL/6J.
- Diet-Induced Obesity: At approximately 6-8 weeks of age, switch mice to a high-fat diet
   (HFD), typically with 60% of calories from fat, for a period of 12-15 weeks to induce obesity.
   [11] A control group should be maintained on a standard low-fat diet.
- Acclimation and Baseline: Allow animals to acclimate to individual housing for metabolic monitoring. Record baseline body weight and food intake.
- Randomization: Randomize the obese mice into treatment groups based on body weight.
- Dosing: Administer the AMG 133 murine surrogate or vehicle control via the specified route (e.g., intraperitoneal or subcutaneous injection).
- Monitoring:
  - Measure body weight and food intake daily or weekly.
  - Monitor blood glucose levels at regular intervals from tail vein blood samples.
- Terminal Procedures: At the end of the study, collect terminal blood samples for the analysis
  of plasma insulin, triglycerides, and total cholesterol.
- Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the treatment and vehicle control groups.

## In Vivo Efficacy Study: Obese Cynomolgus Monkey Model

This protocol provides a framework for evaluating the efficacy of AMG 133 in an obese non-human primate model.

#### Protocol:

• Animal Model: Utilize socially housed, obese male cynomolgus monkeys.



- Acclimation and Baseline: Acclimate the animals to the study procedures, including in-home cage dosing and blood sampling. Collect baseline data on body weight, food and water consumption, and fasting blood parameters (glucose, insulin, triglycerides, cholesterol).
- Randomization: Randomize animals into treatment groups.
- Dosing: Administer AMG 133 or vehicle control subcutaneously at the specified dose and frequency (e.g., weekly for 6 weeks).
- Monitoring:
  - · Record body weight weekly.
  - Measure daily food and water consumption.
  - Collect fasting blood samples at regular intervals (e.g., weekly) for analysis of metabolic parameters.
- Washout Period: Include a washout period after the final dose to assess the durability of the
  effects.
- Data Analysis: Compare the changes in body weight and metabolic markers from baseline between the AMG 133 and vehicle-treated groups.

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